2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid
Description
Properties
IUPAC Name |
2-[(4,5-dimethoxy-2-methylphenyl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-8-4-10(15-2)11(16-3)5-9(8)6-17-7-12(13)14/h4-5H,6-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCHRZFROWOPOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CSCC(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid typically involves the reaction of 4,5-dimethoxy-2-methylbenzyl chloride with thioglycolic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thioglycolic acid displaces the chloride ion, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by the presence of a sulfanyl group attached to an acetic acid moiety, along with a dimethoxy-substituted aromatic ring. The structure can be represented as follows:
- Chemical Formula :
- Molecular Weight : 256.32 g/mol
- IUPAC Name : 2-{[(4,5-dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid
- SMILES Representation : CC1=CC(=C(C=C1CSCC(=O)O)OC)OC
Pharmacological Studies
Research indicates that compounds similar to this compound may exhibit significant pharmacological properties, particularly as selective agonists for serotonin receptors (5-HT receptors). These receptors are crucial in various neurobiological processes and are targets for drugs treating mood disorders, anxiety, and other psychiatric conditions.
Case Study: Serotonin Receptor Agonism
A study exploring the structure-activity relationships of related compounds demonstrated that modifications to the aromatic substituents significantly influenced their agonistic activity at the 5-HT receptor subtypes. The findings suggest that the presence of methoxy groups enhances receptor affinity and selectivity, indicating potential pathways for developing new therapeutic agents targeting serotonin pathways .
Synthesis and Chemical Development
The synthesis of this compound can be achieved through various organic reactions involving nucleophilic substitutions and coupling reactions. Such synthetic methodologies are vital for producing analogs that may possess improved efficacy or reduced side effects.
Synthesis Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Nucleophilic substitution | Dimethoxybenzyl chloride + thiol | Base catalysis |
| 2 | Acetic acid coupling | Resulting thiol + acetic anhydride | Reflux |
Potential Therapeutic Applications
Due to its structural characteristics, this compound could be explored for its anti-inflammatory or analgesic properties. Compounds with similar structures have shown promise in modulating inflammatory pathways, making them candidates for further investigation in pain management therapies.
Clinical Implications
Preliminary data suggest that compounds with sulfanyl groups may inhibit specific inflammatory mediators, thus providing a rationale for their evaluation in clinical settings aimed at treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Sulfanylacetic Acid Derivatives
2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)
- CAS RN : 76-93-7
- Molecular Formula : C₁₄H₁₂O₃
- Key Features :
(2-Oxo-2-phenylethyl sulfanyl)acetic Acid
- Structure : Sulfanylacetic acid linked to a phenacyl (2-oxo-2-phenylethyl) group.
- Reactivity: Undergoes Michael addition-aldol condensation with α,β-unsaturated carbonyl compounds to form complex heterocycles (e.g., dihydrothiopyranones) .
- Contrast : The oxo group introduces electrophilicity, enabling nucleophilic reactions absent in the target compound’s methoxy/methyl-substituted system.
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acid
- Structure: Extends the carbon chain with a 4-oxo-4-arylbutanoic acid group.
2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic Acid
- CAS RN : 790270-74-5
- Structure : Integrates a thiadiazole ring with sulfanyl groups, creating a bicyclic system.
- Applications: Potential bioactivity in drug discovery due to the thiadiazole motif, a common pharmacophore in antimicrobial agents .
2-{[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}acetic Acid
- Structure: Quinazolinone ring substituted with dimethoxy groups and linked to sulfanylacetic acid.
Physicochemical and Functional Comparison
Table 1: Comparative Analysis of Key Properties
Key Observations :
- Lipophilicity : The target compound’s methoxy and methyl groups enhance lipid solubility compared to hydroxy or carboxymethyl-substituted analogs.
- Reactivity : Sulfanyl groups in all compounds enable nucleophilic substitutions, but electron-donating methoxy groups in the target compound reduce electrophilicity compared to oxo-substituted analogs.
- Biological Potential: Thiadiazole and quinazolinone derivatives exhibit clearer therapeutic relevance, while the target compound’s applications remain underexplored .
Biological Activity
2-{[(4,5-Dimethoxy-2-methylphenyl)methyl]sulfanyl}acetic acid, also known by its chemical formula CHOS, is a compound that has attracted attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has been well-documented, with many showing moderate to excellent activities against both Gram-positive and Gram-negative bacteria. The sulfanyl group in the target compound may contribute to its antimicrobial properties by disrupting bacterial cell membranes.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | Gram-positive | <50 µg/mL |
| Compound Y | Gram-negative | <100 µg/mL |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The biological activity of compounds similar to this compound often correlates with specific structural features:
- Methoxy Groups : Enhance lipophilicity and improve membrane permeability.
- Sulfanyl Group : May play a crucial role in the interaction with biological targets.
- Methyl Substituents : Can influence the electronic properties and steric hindrance, affecting binding affinity.
Case Studies and Research Findings
- Study on Thiazole Derivatives : Research has shown that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications in the sulfur-containing moiety could enhance activity .
- Antimicrobial Screening : A series of thiazole derivatives were screened for antimicrobial activity, revealing that certain substitutions led to enhanced efficacy against specific bacterial strains . This indicates that similar modifications could be explored for the target compound.
- Mechanistic Insights : Molecular dynamics simulations have been employed to understand the interactions between thiazole derivatives and target proteins like Bcl-2, highlighting the importance of hydrophobic contacts in binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
